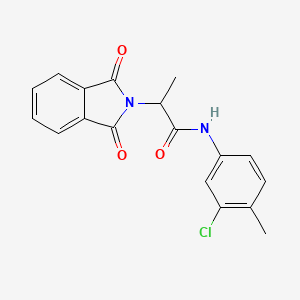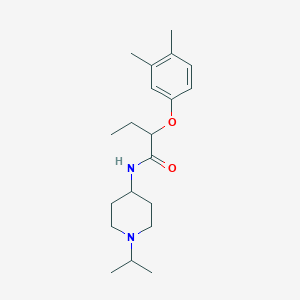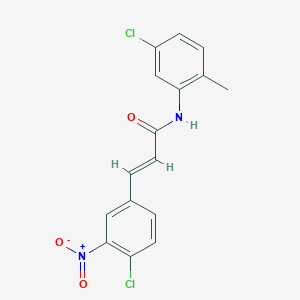![molecular formula C22H26F2N2O B5144404 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, commonly known as FP-Me, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the early 2000s and has gained attention in the scientific community due to its potential as a painkiller and its ability to bind to the mu-opioid receptor.
Mécanisme D'action
FP-Me acts on the mu-opioid receptor in the brain and spinal cord, inhibiting the transmission of pain signals. It also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, FP-Me has been shown to have other effects on the body. It can cause respiratory depression, decreased gastrointestinal motility, and decreased heart rate. It can also lead to the release of histamine, causing itching and flushing.
Avantages Et Limitations Des Expériences En Laboratoire
FP-Me has advantages in lab experiments due to its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction make it difficult to use in human studies. Additionally, its side effects can make it challenging to study in animal models.
Orientations Futures
There are several potential future directions for research on FP-Me. One area of interest is the development of non-addictive painkillers that target the mu-opioid receptor. Another potential direction is the study of FP-Me's effects on other neurotransmitter systems in the brain. Additionally, the development of novel synthetic opioids with improved safety profiles is an area of ongoing research.
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, or FP-Me, is a synthetic opioid that has potential as a non-addictive painkiller. Its mechanism of action involves binding to the mu-opioid receptor and inhibiting the transmission of pain signals. While it has advantages in lab experiments, its potential for abuse and addiction make it challenging to use in human studies. There are several potential future directions for research on FP-Me, including the development of non-addictive painkillers and the study of its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of FP-Me involves several steps, starting with the reaction of 2-fluorobenzyl chloride with piperidine to form 1-(2-fluorobenzyl)piperidine. This intermediate is then reacted with 2-fluorophenylacetonitrile to form the desired product, FP-Me.
Applications De Recherche Scientifique
FP-Me has been studied extensively in the field of pain management due to its ability to bind to the mu-opioid receptor. It has been shown to be effective in reducing pain in animal models, and has potential as a non-addictive alternative to traditional opioids.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O/c1-25(22(27)13-12-17-7-2-4-10-20(17)23)19-9-6-14-26(16-19)15-18-8-3-5-11-21(18)24/h2-5,7-8,10-11,19H,6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVXFHYFIZRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(2-fluorophenyl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)


![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)




![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)